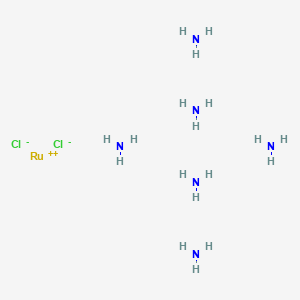

Azane;ruthenium(2+);dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azane;ruthenium(2+);dichloride, also known as hexaammineruthenium(II) chloride, is an inorganic compound with the formula [Ru(NH3)6]Cl2. It is a coordination complex of ruthenium, where the central ruthenium ion is in the +2 oxidation state and is surrounded by six ammonia (azane) ligands. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions

Hexaammineruthenium(II) chloride can be synthesized through several methods. One common method involves the reduction of ruthenium trichloride (RuCl3) with hydrogen in the presence of ammonia. The reaction typically occurs in an ethanol solution with platinum black as a catalyst: [ 2RuCl3 + 6NH3 + H2 \rightarrow 2[Ru(NH3)6]Cl2 + 2HCl ]

Another method involves the direct reaction of ruthenium metal with chlorine gas at elevated temperatures: [ Ru + Cl2 \rightarrow RuCl2 ]

Industrial Production Methods

Industrial production of hexaammineruthenium(II) chloride often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

化学反应分析

Types of Reactions

Hexaammineruthenium(II) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to elemental ruthenium.

Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, chlorine, and nitric acid.

Reduction: Hydrogen gas in the presence of a catalyst like platinum black is commonly used.

Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Higher oxidation state complexes such as [Ru(NH3)6]Cl3.

Reduction: Elemental ruthenium.

Substitution: Various substituted complexes like [Ru(NH3)5Cl]Cl2.

科学研究应用

Hexaammineruthenium(II) chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Medicine: Explored for its therapeutic properties, including its use in photodynamic therapy.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of hexaammineruthenium(II) chloride involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. It also interacts with proteins, affecting their function and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .

相似化合物的比较

Hexaammineruthenium(II) chloride can be compared with other similar compounds such as:

Hexaammineruthenium(III) chloride: Similar structure but with ruthenium in the +3 oxidation state.

Ruthenium(II) chloride: A simpler compound with ruthenium in the +2 oxidation state but without ammonia ligands.

Ruthenium(III) chloride: A common precursor for the synthesis of various ruthenium complexes.

Uniqueness

Hexaammineruthenium(II) chloride is unique due to its stability and the presence of six ammonia ligands, which provide a high degree of coordination and influence its reactivity and interaction with other molecules .

属性

CAS 编号 |

15305-72-3 |

|---|---|

分子式 |

ClH12N6Ru+ |

分子量 |

232.7 g/mol |

IUPAC 名称 |

azanide;ruthenium(8+);chloride |

InChI |

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1 |

InChI 键 |

MHYZHXDLILNYTQ-UHFFFAOYSA-M |

SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] |

规范 SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |

产品来源 |

United States |

Q1: How does Hexaammineruthenium(II) chloride interact with biological molecules, and what are the implications of these interactions?

A1: Research indicates that Hexaammineruthenium(II) chloride interacts with biological molecules primarily through electron transfer processes. [, , ] For instance, studies using iso-1-cytochrome c variants demonstrated that Hexaammineruthenium(II) chloride acts as an electron donor, influencing the protein's conformational dynamics and modulating electron transfer rates. [, ] This interaction highlights the compound's potential as a probe for investigating electron transfer mechanisms in biological systems.

Q2: Can you elaborate on the role of Hexaammineruthenium(II) chloride in studying conformational changes in proteins?

A2: Hexaammineruthenium(II) chloride proves valuable in studying protein conformational changes due to its electron transfer properties. [, ] Researchers utilized this compound to investigate the alkaline conformational transition in iso-1-cytochrome c variants. [, ] By monitoring the electron transfer kinetics between Hexaammineruthenium(II) chloride and the cytochrome c variants at different pH values, researchers could discern the influence of specific amino acid mutations on the protein's conformational dynamics and the accessibility of different conformational states. This approach enables a deeper understanding of protein structure-function relationships and the factors governing conformational transitions.

Q3: What insights do the provided research papers offer regarding the stability of Hexaammineruthenium(II) chloride under different conditions?

A3: The research highlights that the stability of Hexaammineruthenium(II) chloride can be influenced by factors such as pH and the presence of other molecules. [, ] For example, in a study investigating interactions within sol-gel silica matrixes, Hexaammineruthenium(II) chloride exhibited varying degrees of decomposition depending on the co-encapsulation method and the presence of DNA purines. [] The study observed that adenine could inhibit the oxidation of Hexaammineruthenium(II) chloride, indicating a potential stabilizing effect. These findings emphasize the importance of considering environmental factors when utilizing Hexaammineruthenium(II) chloride in experimental settings.

Q4: How is Hexaammineruthenium(II) chloride employed in microfluidic electrochemical systems, and what advantages does this approach offer?

A4: Research demonstrates the application of Hexaammineruthenium(II) chloride as a redox-active species in microfluidic electrochemical cells. [] Researchers successfully utilized this compound to investigate electrochemical reactions within microfluidic flow cells, showcasing its utility in miniaturized systems. [] The use of microfluidic platforms with integrated Hexaammineruthenium(II) chloride offers advantages such as reduced sample volume, enhanced mass transport, and precise control over experimental parameters, making it a promising approach for various electrochemical studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)